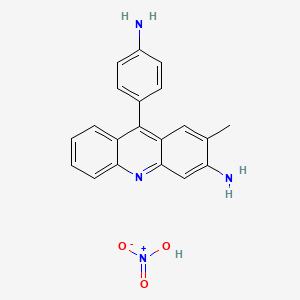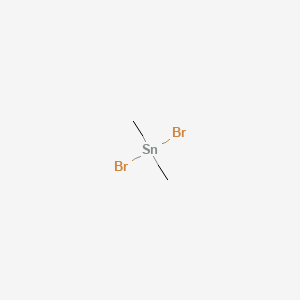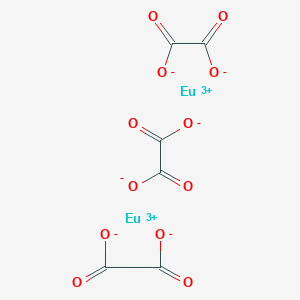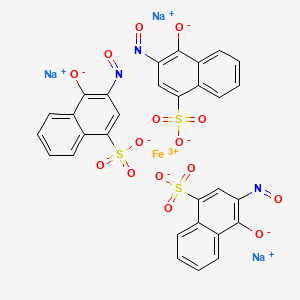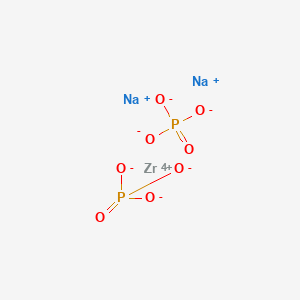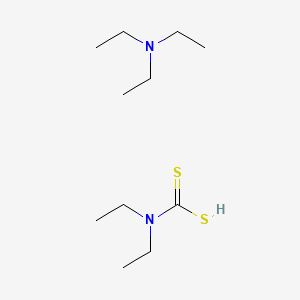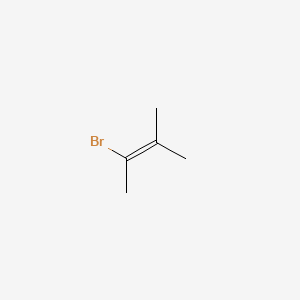
2-ブロモ-3-メチル-2-ブテン
説明
2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula C5H9Br. It is a vinylic bromide, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .
科学的研究の応用
2-Bromo-3-methyl-2-butene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the synthesis of bioactive molecules and natural products.
Material Science: It is employed in the preparation of polymers and advanced materials.
Chemical Research: The compound is used in mechanistic studies and the development of new synthetic methodologies.
作用機序
Target of Action
The primary target of 2-Bromo-3-methyl-2-butene is the alkene functional group . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in various organic reactions due to their ability to form stable intermediates .
Mode of Action
2-Bromo-3-methyl-2-butene interacts with its target through a process known as addition reaction . In this reaction, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .
Biochemical Pathways
The addition of bromine to alkenes like 2-Bromo-3-methyl-2-butene is a part of the broader class of halogenation reactions . These reactions are essential in organic chemistry for the synthesis of various compounds . The product of this reaction can undergo further reactions, leading to a variety of downstream effects .
Pharmacokinetics
Its boiling point is 39165 K , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Bromo-3-methyl-2-butene is the formation of a vicinal dihalide . This compound is colorless and can be used in further reactions . The reaction also serves as a test for the presence of an alkene in an unknown sample .
Action Environment
The action of 2-Bromo-3-methyl-2-butene can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature, as higher temperatures generally increase reaction rates . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction . The compound’s stability may be affected by exposure to light, heat, or air .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methyl-2-butene can be synthesized through the bromination of 3-methyl-2-butene. The reaction typically involves the addition of bromine (Br2) to 3-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming the desired product .
Industrial Production Methods: In an industrial setting, 2-Bromo-3-methyl-2-butene can be produced by reacting isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is carried out at temperatures ranging from -20°C to 30°C .
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methyl-2-butene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Addition Reactions: The compound can participate in addition reactions, such as the addition of hydrogen halides (HX) to form alkyl halides.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as the formation of 3-methyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under heat.
Major Products:
Substitution: Formation of alcohols or ethers.
Addition: Formation of alkyl halides.
Elimination: Formation of alkenes.
類似化合物との比較
3-Bromo-2-methylpropene: Similar structure but with different reactivity due to the position of the bromine atom.
2-Bromo-2-butene: Another vinylic bromide with different substitution patterns.
1-Bromo-3-methyl-2-butene: Positional isomer with distinct chemical properties
Uniqueness: 2-Bromo-3-methyl-2-butene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its vinylic bromide structure makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
IUPAC Name |
2-bromo-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELOSOZLGEZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334362 | |
| Record name | 2-Bromo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-70-7 | |
| Record name | 2-Bromo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


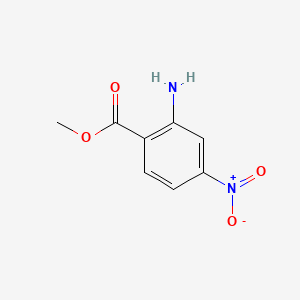

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)
![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

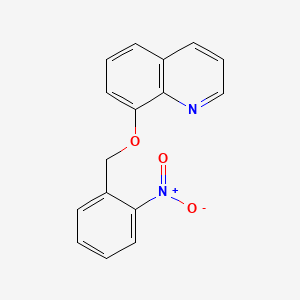

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
